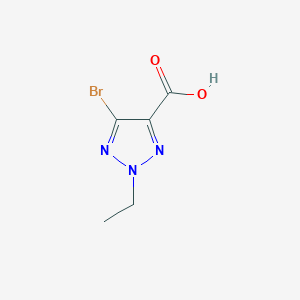

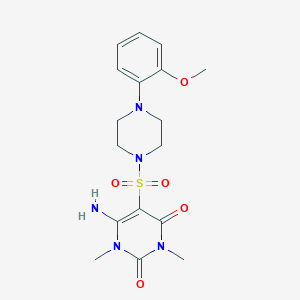

![molecular formula C22H20FN5O2 B2490339 3-苄基-9-(4-氟苯基)-1-甲基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 872628-27-8](/img/structure/B2490339.png)

3-苄基-9-(4-氟苯基)-1-甲基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like "3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" are part of a broader class of heterocyclic compounds known for their diverse pharmacological activities and potential applications in medicinal chemistry. These compounds often contain purine or pyrimidine moieties, which are crucial for biological processes, making them significant for drug design and synthesis (Goyal et al., 2023).

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions, starting from basic heterocyclic scaffolds like pyrimidine or purine bases. These processes may include alkylation, acylation, and cyclization steps to introduce various functional groups and achieve the desired molecular architecture. For instance, the synthesis of related pyrido[4,3-d]pyrimidine-2,4-diones from enamine precursors demonstrates the complexity and efficiency of these synthetic routes (Furrer et al., 1994).

Molecular Structure Analysis

Structural analysis of such compounds often involves X-ray crystallography to determine the arrangement of atoms within the molecule. This information is critical for understanding the molecule's potential interactions with biological targets. A study on the hydrogen-bonded complex of purine and pyrimidine bases highlights the importance of molecular structure in forming biologically relevant interactions (Sobell, 1966).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, depending on the functional groups present. Their reactivity is significant for further derivatization and the exploration of biological activities. The synthesis and reactivity of pyrimidine and pyridine conjugates, for example, provide insights into the chemical versatility of these molecules (Krasnov et al., 2022).

科学研究应用

抗血栓作用

相关嘧啶二酮的重要应用之一是它们的抗血栓作用。Furrer、Wágner和Fehlhaber(1994)的研究合成了类似6-苄基-3-甲基-5,6,7,8-四氢-1H-吡啶[4,3-d]嘧啶-2,4-二酮的化合物,展示了有利的脑部和外周抗血栓效果(Furrer, Wágner, & Fehlhaber, 1994)。

抗癌活性

Hayallah(2017)报告了嘌呤二酮和吡啶嘧啶二酮的设计、分子建模和合成,展示了有希望的抗癌活性。合成的化合物对人类乳腺癌细胞系表现出良好至优异的抑制活性(Hayallah, 2017)。

除草活性

Wang等人(2017)描述了吡啶[2,3-d]嘧啶-2,4-二酮-苯并噁唑酮杂合物的合成。发现这些化合物能抑制原卟啉原氧化酶,并展示了有希望的除草活性,特别是化合物11q,表现出显著的除草效果,并对各种作物安全(Wang et al., 2017)。

尿素酶抑制

Rauf等人(2010)合成了吡啶[1,2-a]嘧啶-2,4-二酮的衍生物,研究了它们的尿素酶抑制活性。合成的化合物表现出不同程度的活性,其中一些显示出显著的抑制效果(Rauf et al., 2010)。

抗病毒活性

Krasnov等人(2022)合成了含有7,8-二氟-3,4-二氢-3-甲基-2H-[1,4]苯并噁唑啉片段的嘧啶共轭物,评估了它们的抗病毒活性。这些化合物显示出与嘌呤共轭物相比抗疱疹病毒活性下降(Krasnov et al., 2022)。

作用机制

The mechanism of action of pyrimidines can vary depending on their specific structure and the target they interact with. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

未来方向

Research into pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-6-3-2-4-7-15)27-13-5-12-26(21(27)24-19)17-10-8-16(23)9-11-17/h2-4,6-11H,5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJKYXYYXNYEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

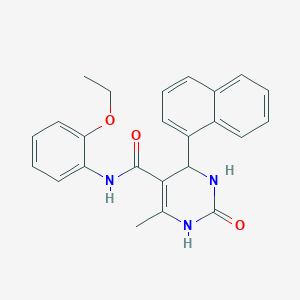

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)

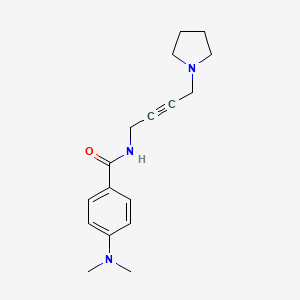

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

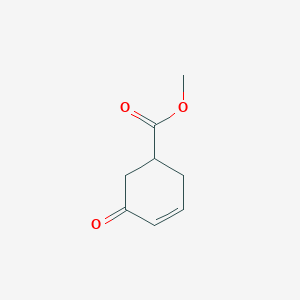

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)